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Compound of Interest

Compound Name: 3-Ethynylbenzoic acid

Cat. No.: B080161 Get Quote

For professionals in the fields of medicinal chemistry, organic synthesis, and materials science,

a granular understanding of a molecule's physical properties is paramount. These

characteristics govern everything from reaction kinetics and purification strategies to

bioavailability and formulation in drug development. 3-Ethynylbenzoic acid (CAS No. 10601-

99-7) is a bifunctional molecule of significant interest, serving as a versatile building block,

particularly as a linker in bioconjugation and a key component in "click chemistry" applications.

[1][2][3] This guide provides a comprehensive examination of its core physical properties,

blending established data with expert analysis to explain the causality behind its behavior. It is

designed to be a self-validating resource, empowering researchers to both understand and

empirically verify the properties of this important compound.

Core Molecular and Physical Characteristics
3-Ethynylbenzoic acid is a crystalline solid under standard conditions.[4] Its structure,

featuring a rigid benzene ring substituted with a carboxylic acid and a terminal alkyne, dictates

its physical behavior, blending the aromatic character of benzoic acid with the unique reactivity

of an ethynyl group.

A summary of its fundamental properties is presented in Table 1.

Table 1: Summary of Core Physical Properties for 3-Ethynylbenzoic Acid
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Property Value Source(s)

CAS Number 10601-99-7 [4][5]

Molecular Formula C₉H₆O₂ [4][5]

Molecular Weight 146.14 g/mol [4][5]

Appearance
White to off-white

powder/crystalline solid
[4]

Melting Point 164–171 °C [4]

Storage Temperature 2–8 °C (Refrigerated) [4][6]

Thermal Properties: Melting Point and Thermal Stability
The relatively high melting point of 164–171 °C is indicative of strong intermolecular forces

within the crystal lattice.[4] Detailed crystallographic studies reveal that molecules of 3-
ethynylbenzoic acid form classic acid-acid inversion dimers through pairs of O—H⋯O

hydrogen bonds.[7] This robust hydrogen bonding network is the primary contributor to the

thermal energy required to transition the substance from a solid to a liquid state.

An experimental boiling point for 3-ethynylbenzoic acid is not reported in the literature. This is

common for many functionalized benzoic acids, which tend to undergo thermal decomposition

before boiling at atmospheric pressure. The primary mechanism of degradation for benzoic

acids at high temperatures is decarboxylation.[8] While benzoic acid itself is stable up to 300

°C, its derivatives often decompose between 200–250 °C.[8] It is therefore highly probable that

3-ethynylbenzoic acid will decompose upon heating above its melting point, precluding the

determination of a standard boiling point.

Solubility Profile (Predicted)
Quantitative solubility data for 3-ethynylbenzoic acid is not readily available. However, an

expert assessment can be made based on its structural components and data from analogous

compounds.

Aqueous Solubility: The parent molecule, benzoic acid, has a low solubility in water at room

temperature (3.44 g/L at 25 °C).[9] The introduction of the ethynyl group—a nonpolar,
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hydrophobic moiety—is expected to further decrease its solubility in aqueous media.

Therefore, 3-ethynylbenzoic acid is predicted to be sparingly soluble to insoluble in water.

Organic Solvent Solubility: The aromatic ring and the alkyne group suggest good solubility in

many common organic solvents. The isomeric 4-ethynylbenzoic acid is known to be soluble

in ethanol and acetone.[10] Benzoic acid itself is soluble in acetone, ethanol, and diethyl

ether.[9] It is therefore predicted that 3-ethynylbenzoic acid will exhibit good solubility in

polar aprotic solvents (e.g., DMSO, DMF, THF, acetone) and alcohols (e.g., methanol,

ethanol), and moderate to low solubility in nonpolar solvents like hexanes.

This predicted profile underscores the necessity of empirical verification for specific

applications, as outlined in the experimental protocols section.

Acidity (pKa)
The pKa is a critical parameter for drug development, influencing a compound's absorption,

distribution, metabolism, and excretion (ADME) profile. The experimental pKa of 3-
ethynylbenzoic acid has not been reported. However, it can be reliably estimated.

The pKa of benzoic acid in water is approximately 4.20.[9] The primary determinant of this

value is the resonance stabilization of the conjugate base (benzoate). Substituents on the

benzene ring can modulate this acidity. The ethynyl group at the meta-position acts as a weak

electron-withdrawing group through induction, which helps to stabilize the negative charge of

the carboxylate anion. This stabilization should, in principle, make the acid slightly stronger

(i.e., lower its pKa) compared to benzoic acid. For comparison, the predicted pKa of the related

3-ethylbenzoic acid is 4.27, with the ethyl group being weakly electron-donating.[11] Therefore,

the pKa of 3-ethynylbenzoic acid is anticipated to be slightly lower than 4.20.

Spectroscopic and Structural Characterization
Spectroscopic data is essential for confirming the identity and purity of a compound. Below are

the key spectral features for 3-ethynylbenzoic acid, including both experimental and

anticipated data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule.

Experimental data obtained in DMSO-d₆ confirms the structure.[7]

Table 2: Experimental ¹H NMR Data for 3-Ethynylbenzoic Acid (in DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

13.22 Singlet (broad) 1H
Carboxylic Acid (-
COO H)

7.94-7.97 Multiplet 2H Aromatic (H2, H6)

7.71-7.73 Multiplet 1H Aromatic (H4)

7.53 Triplet 1H Aromatic (H5)

| 4.30 | Singlet | 1H | Acetylenic (-C≡CH) |

¹³C NMR (Anticipated): Based on the structure and known values for substituted benzenes,

the following ¹³C NMR signals are expected.[12][13]

Carboxylic Carbon (-COOH): ~167-172 ppm. This carbon is significantly deshielded due to

its bonding to two electronegative oxygen atoms.

Aromatic Carbons (C1-C6): ~120-135 ppm. Six distinct signals are expected due to the

lack of symmetry. The carbon attached to the carboxylic acid (C1) and the carbon attached

to the alkyne (C3) will be distinct from the others.

Alkynyl Carbons (-C≡CH): ~80-85 ppm. Two signals are expected for the two sp-

hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy (Anticipated)
The IR spectrum is invaluable for identifying the key functional groups.

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. This characteristic

broadness is due to strong hydrogen bonding.
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C≡C-H Stretch (Terminal Alkyne): A sharp, strong peak near 3300 cm⁻¹. The presence of this

peak is a definitive indicator of the terminal alkyne.

C≡C Stretch (Alkyne): A weak but sharp peak around 2100-2150 cm⁻¹.

C=O Stretch (Carboxylic Acid): A very strong, sharp peak around 1700-1725 cm⁻¹.

C=C Stretches (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Anticipated)
In a typical Electron Ionization (EI) mass spectrum, the following key fragments would be

expected:

Molecular Ion ([M]⁺): A peak at m/z = 146, corresponding to the molecular weight of the

compound.

Loss of -OH ([M-17]⁺): A peak at m/z = 129, resulting from the loss of a hydroxyl radical. This

forms a stable acylium ion.

Loss of -COOH ([M-45]⁺): A peak at m/z = 101, corresponding to the loss of the entire

carboxyl group, leaving the ethynylphenyl cation. This is often a significant fragment for

benzoic acids.

Experimental Protocols for Property Verification
Trustworthiness in research demands that key data can be independently verified. The

following section provides detailed, step-by-step protocols for determining the fundamental

physical properties of 3-ethynylbenzoic acid.

Melting Point Determination (Capillary Method)
This protocol is based on standard laboratory procedures for determining the melting point of a

crystalline organic solid.[14][15][16]
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Sample Preparation Measurement Result

1. Pulverize Sample:
Crush a small amount of 3-ethynylbenzoic acid

into a fine powder on a watch glass.

2. Load Capillary Tube:
Jab the open end of a capillary tube

into the powder.

3. Pack Sample:
Tap the sealed end of the tube on a hard surface

to pack the powder to a height of 2-3 mm.

4. Place in Apparatus:
Insert the capillary tube into the heating block

of a melting point apparatus.

5. Rapid Heating (Approximate):
Heat rapidly to find an approximate melting range.

Allow apparatus to cool.

6. Slow Heating (Accurate):
Heat slowly (~1-2 °C/min) starting

~15 °C below the approximate point.

7. Record Range:
Note temperature at which first liquid appears (T1)
and temperature at which all solid disappears (T2).

The melting point is reported
as the range T1 - T2.

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, a

globally recognized standard for determining solubility in water.[1][9] The same principle applies

to organic solvents.

System Preparation: To a series of vials, add a measured volume (e.g., 2 mL) of the desired

solvent (e.g., water, ethanol, acetone).

Addition of Solute: Add an excess amount of 3-ethynylbenzoic acid to each vial. An amount

sufficient to ensure solid material remains undissolved after equilibration is critical.[17]

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant

temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is

reached (typically 24-48 hours).

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same

constant temperature for at least 24 hours to allow undissolved solid to sediment.

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a

syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove

any microscopic solid particles.

Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the

concentration of 3-ethynylbenzoic acid using a pre-calibrated analytical method, such as

UV-Vis spectrophotometry or HPLC.
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Calculation: The solubility is reported as the average concentration from replicate

measurements (e.g., in g/L or mol/L).

pKa Determination (Potentiometric Titration)
This protocol follows the principles outlined in OECD Guideline 112 and standard laboratory

procedures for determining dissociation constants.[4][5][7]
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System Setup & Calibration

Titration Process

Data Analysis

1. Prepare Solutions:
- Accurately weigh 3-ethynylbenzoic acid and dissolve in a

co-solvent/water mixture (if needed).
- Prepare a standardized titrant (e.g., 0.1 M NaOH).

2. Calibrate pH Meter:
Use standard buffers (e.g., pH 4, 7, 10)

to ensure accurate pH readings.

3. Titrate Sample:
Place the analyte solution in a beaker with a stir bar.

Immerse the calibrated pH electrode.

4. Add Titrant Incrementally:
Add small, precise volumes of NaOH titrant.

Record the pH after each addition, allowing the reading to stabilize.

5. Continue Past Equivalence:
Continue adding titrant well past the

equivalence point (region of rapid pH change).

6. Plot Titration Curve:
Graph pH (y-axis) vs. Volume of Titrant (x-axis).

7. Determine Equivalence Point (V_eq):
Find the point of maximum slope on the curve

(the inflection point).

8. Find Half-Equivalence Point:
Calculate the volume at half-equivalence (V_eq / 2).

9. Determine pKa:
The pH of the solution at the half-equivalence point

is equal to the pKa.

Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.
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Relevance and Application in Drug Development
The physical properties of 3-ethynylbenzoic acid are not merely academic; they directly

inform its utility in pharmaceutical research. The terminal alkyne functional group makes this

molecule an ideal participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—

the most prominent example of "click chemistry".[1]

In this context, 3-ethynylbenzoic acid can be used as a bifunctional linker.

The carboxylic acid provides a handle for attachment to a drug molecule, a peptide, or a

solid support via standard ester or amide bond formation.

The terminal alkyne serves as the reactive partner for an azide-functionalized molecule (e.g.,

a biological target, a fluorescent tag, or a polyethylene glycol chain), forming a highly stable

triazole linkage.[2]

This dual functionality allows for the modular and efficient construction of complex

bioconjugates and drug delivery systems, making a thorough understanding of its physical

properties essential for any researcher looking to leverage its synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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